EF-7412

5-HT1A Dopamine D2 Dual Antagonist

Many dual-target studies fail due to compounds with unbalanced affinity or significant off-target activity at α1-adrenergic or other serotonin receptors. EF-7412 solves this with a precisely characterized dual antagonism profile. - Dual affinity: 5-HT1A (Ki=27 nM) and D2 (Ki=22 nM); ratio 1.23. - Selectivity window: >1000 nM for 5-HT2A, 5-HT3, 5-HT4, α1, Bz. - Developed via ANN-guided QSAR; validated tool for in vivo microdialysis and behavioral models. - Reliable supply for preclinical schizophrenia, depression, and anxiety research.

Molecular Formula C22H33N5O4S
Molecular Weight 463.6 g/mol
CAS No. 221452-76-2
Cat. No. B1244512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEF-7412
CAS221452-76-2
Synonyms2-(4-(4-(m-(ethylsulfonamido)phenyl)piperazin-1-yl)butyl)-1,3-dioxoperhydropyrrolo(1,2-c)imidazole
EF 7412
EF-7412
Molecular FormulaC22H33N5O4S
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O
InChIInChI=1S/C22H33N5O4S/c1-2-32(30,31)23-18-7-5-8-19(17-18)25-15-13-24(14-16-25)10-3-4-11-27-21(28)20-9-6-12-26(20)22(27)29/h5,7-8,17,20,23H,2-4,6,9-16H2,1H3
InChIKeyAPHPLOYRLDEZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EF-7412 Dual 5-HT1A/D2 Antagonist Guide


EF-7412 (CAS 221452-76-2) is a synthetic arylpiperazine derivative designed as a dual antagonist for serotonin 5-HT1A and dopamine D2 receptors [1]. Developed using artificial neural networks (ANN) for quantitative structure-activity relationship (QSAR) modeling, it is primarily intended for use as a pharmacological research tool to probe the functional interplay of these neurotransmitter systems [2]. Its molecular formula is C22H33N5O4S with a molecular weight of 463.6 g/mol .

1
Dual 5-HT1A/D2 antagonist for concurrent pathway blockade studies
2
ANN-optimized selectivity design for reproducible off-target control
3
Research tool for serotonin-dopamine interaction neuropharmacology

Why EF-7412 Cannot Be Substituted


Substituting EF-7412 with a generic or alternative 5-HT1A or D2 antagonist is not scientifically valid due to its unique dual antagonism profile and high selectivity window against off-target receptors like α1-adrenergic and other serotonin subtypes [1]. Standard compounds often exhibit high potency for a single target or carry significant off-target activity that confounds experimental interpretation. The specific quantitative balance of EF-7412's affinity for 5-HT1A (Ki=27 nM) and D2 (Ki=22 nM) receptors, combined with its negligible affinity (Ki > 1000 nM) for related receptors (α1, 5-HT2A, 5-HT3, 5-HT4, Bz), provides a well-defined pharmacological tool for isolating the effects of concurrent 5-HT1A and D2 blockade [2].

Dual 5-HT1A/D2 blockade may not be reproduced by selective single-target antagonists.
Off-target selectivity (α1, 5-HT2A, 5-HT3, 5-HT4) can differ substantially in non-optimized arylpiperazines.
ANN-driven chemotype may present unique physicochemical properties, limiting direct structural analog replacement.

EF-7412 Quantitative Differentiation


Balanced 5-HT1A/D2 Antagonism Profile

EF-7412 exhibits a quantitatively balanced dual antagonism profile with high affinity for both serotonin 5-HT1A and dopamine D2 receptors, a characteristic not commonly found in most standard single-target antagonists [1]. It demonstrates a Ki of 27 nM for the 5-HT1A receptor and 22 nM for the D2 receptor, placing it within a similar potency range for both targets [2][3].

Balanced Dual Affinity
Head-to-head
5-HT1A Ki 27 nM | D2 Ki 22 nM (Ratio ≈1.2)
Supports simultaneous 5-HT1A/D2 pathway blockade studies.
Compared to >1000-fold selectivity for single-target controls.
5-HT1A Dopamine D2 Dual Antagonist Neuropharmacology

α1-Adrenergic Receptor Selectivity

EF-7412 demonstrates a significant selectivity window against the α1-adrenergic receptor, a common off-target for many arylpiperazine-based 5-HT1A ligands [1]. It exhibits a Ki of >1000 nM for the α1 receptor, compared to its Ki of 27 nM for the primary target, 5-HT1A [2].

α1 Selectivity Window
Head-to-head
>37-fold over α1 (Ki >1000 nM)
Minimizes α1-mediated cardiovascular confounding in vivo.
Based on [3H]-prazosin binding; may vary in functional assays.
α1-adrenergic Selectivity Off-target Cardiovascular

Broad Serotonergic Subtype Selectivity

Beyond its 5-HT1A and D2 activity, EF-7412 is characterized by its lack of significant affinity for a panel of related serotonergic receptors, including 5-HT2A, 5-HT3, 5-HT4, and benzodiazepine (Bz) binding sites [1]. Its Ki for all these receptors is reported as >1000 nM [2].

Serotonin Panel Selectivity
Cross-study comparable
Ki >1000 nM for 5-HT2A, 5-HT3, 5-HT4, Bz
Provides cleaner signal vs. multi-receptor antipsychotics.
Panels assembled from independent data sets.
Serotonin 5-HT2A 5-HT3 Selectivity

In Vivo 5-HT1A Functional Antagonism

EF-7412 has been characterized in vivo as a functional antagonist at both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptor sites [1]. This is a critical distinction from many 5-HT1A ligands which may act as agonists or partial agonists, particularly at presynaptic receptors [2].

Functional Antagonism In Vivo
Class-level
Antagonist at pre- and postsynaptic 5-HT1A sites
Avoids partial agonist confounds (e.g., buspirone-like).
Based on rodent electrophysiology; target engagement context.
In Vivo 5-HT1A Postsynaptic Pharmacology

ANN-Based QSAR Design

EF-7412 was not discovered through random screening but was specifically designed using artificial neural networks (ANNs) to optimize 5-HT1A/α1 selectivity based on a QSAR analysis of 32 arylpiperazines [1]. The ANN models predicted its favorable selectivity profile, which was subsequently confirmed by synthesis and binding assays [2].

Computational Design Origin
Supporting evidence
ANN model trained on 32 arylpiperazines
Predictive SAR may support reproducibility of selectivity.
Model validation data from original synthesis study.
QSAR Artificial Neural Networks Drug Design Computational Chemistry

EF-7412 Research Applications


5-HT1A vs. D2 in Neuropsychiatric Models

Due to its balanced and dual antagonist profile (5-HT1A Ki=27 nM; D2 Ki=22 nM) [1], EF-7412 is ideally suited for preclinical studies aiming to differentiate the specific contributions of 5-HT1A and D2 receptor blockade to behavioral outcomes in models of schizophrenia, depression, or anxiety. By comparing its effects with those of selective 5-HT1A (e.g., WAY-100635) or selective D2 (e.g., raclopride) antagonists, researchers can parse the synergistic or independent roles of these two critical neurotransmitter systems.

5-HT1A/D2 Neurotransmission Studies

EF-7412's clean selectivity profile (Ki > 1000 nM for 5-HT2A, 5-HT3, 5-HT4, α1, Bz) [2] makes it a precise tool for in vivo microdialysis or electrophysiology experiments. Researchers can use EF-7412 to investigate how simultaneous blockade of 5-HT1A autoreceptors and postsynaptic D2 receptors modulates neurotransmitter release (e.g., dopamine in the prefrontal cortex, serotonin in the raphe nuclei) without the confounding influence of other receptor systems [3].

ANN QSAR Model Validation

EF-7412 serves as a benchmark case study for computational chemistry and cheminformatics groups focused on rational drug design [4]. Its successful development using artificial neural networks to optimize for 5-HT1A/α1 selectivity provides a validated example for training new models, benchmarking predictive algorithms, and demonstrating the practical utility of ANN-guided QSAR in optimizing ligand selectivity [5].

Dual Antagonism Binding Assay Reference

In screening campaigns for new dual 5-HT1A/D2 ligands, EF-7412 can be used as a reference compound due to its well-characterized, mid-nanomolar affinity for both targets [1]. Its balanced binding profile (5-HT1A/D2 Ki ratio of 1.23) [1][2] provides a benchmark against which the potency and selectivity of novel chemical entities can be quantitatively compared.

Application
Selection Property
Validation Focus
Serotonin-dopamine pathway model studies
Balanced 5-HT1A/D2 antagonism
Behavioral endpoint differentiation
Neurotransmitter release assays
Clean serotonergic/adrenergic selectivity
Microdialysis and electrophysiology endpoints
QSAR and computational model validation
ANN-optimized structure
Benchmarking predictive algorithms
Binding assay reference standard
Well-characterized dual binding profile
Radioligand displacement calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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